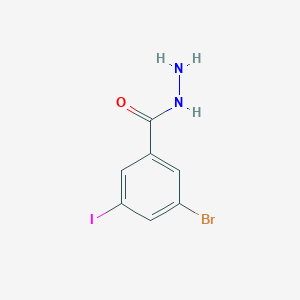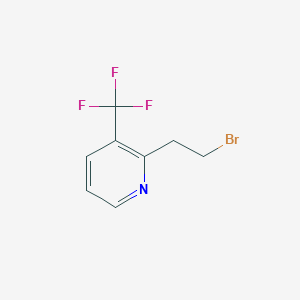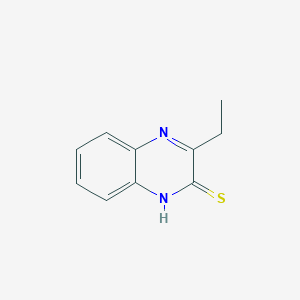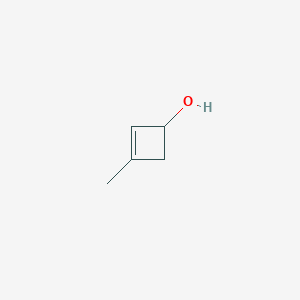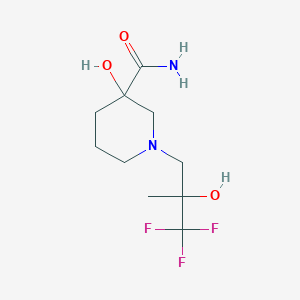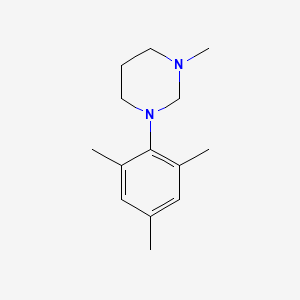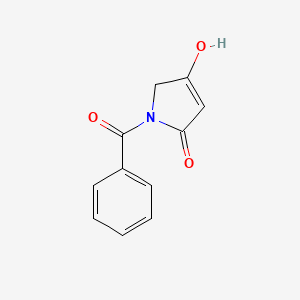
(S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid is a chiral compound that features an azetidine ring with a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling with Butanoic Acid: The protected azetidine is then coupled with a butanoic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the reactions efficiently.
化学反応の分析
Types of Reactions
(S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: The azetidine ring can undergo substitution reactions to introduce different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
(S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including peptides and small molecule inhibitors.
Biology: The compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or functionality.
作用機序
The mechanism of action of (S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then interact with various molecular targets.
類似化合物との比較
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound has a similar azetidine ring structure but with an acetic acid moiety instead of butanoic acid.
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Another similar compound with a carboxylic acid group directly attached to the azetidine ring.
Uniqueness
(S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid is unique due to its specific combination of an azetidine ring, a Boc protecting group, and a butanoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry and drug discovery.
特性
分子式 |
C12H22N2O4 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
(2S)-2-amino-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]butanoic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-8(7-14)4-5-9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m0/s1 |
InChIキー |
IRXWWWOUIQHKQQ-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC[C@@H](C(=O)O)N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


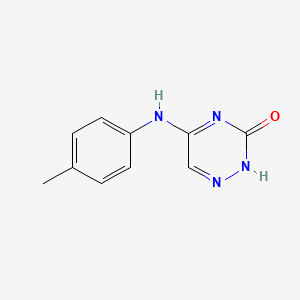
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)

![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

